Balenine

描述

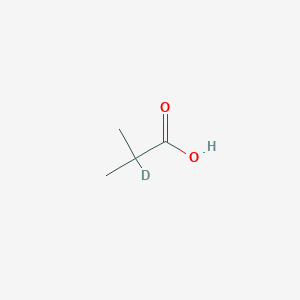

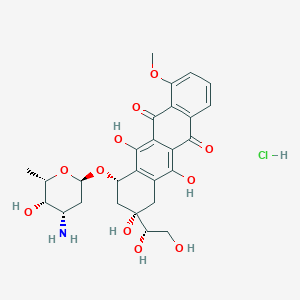

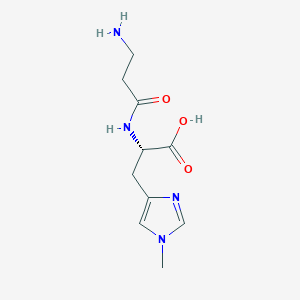

Balenine is an endogenous imidazole dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is primarily found in the muscles and brain of marine animals and some mammals . This compound is known for its potential antioxidant properties, similar to other imidazole dipeptides like carnosine and anserine .

准备方法

Synthetic Routes and Reaction Conditions

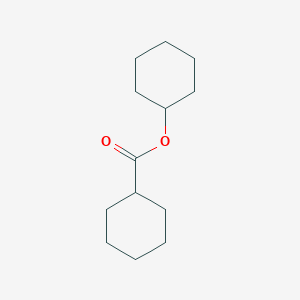

Balenine can be synthesized through the condensation of beta-alanine and 3-methyl-L-histidine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the dipeptide .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources, such as the muscle tissues of marine animals like opah (Lampris guttatus) and whales. The extraction process includes homogenization of the muscle tissue, followed by chromatographic separation techniques to isolate this compound from other dipeptides and proteins .

化学反应分析

Types of Reactions

Balenine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives and substituted dipeptides, which can have different biological activities and properties .

科学研究应用

Balenine has several scientific research applications:

作用机制

Balenine exerts its effects primarily through the activation of superoxide dismutase (SOD), an enzyme that plays a crucial role in protecting cells from oxidative stress. This compound enhances the activity of SOD without increasing its mRNA expression, suggesting a direct activation mechanism . Additionally, this compound promotes muscle regeneration by regulating the phagocytic activity of immune cells, which helps clear degenerated tissues and supports muscle repair .

相似化合物的比较

Balenine is similar to other imidazole dipeptides such as carnosine and anserine. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

- Carnosine (beta-alanyl-L-histidine)

- Anserine (beta-alanyl-3-methyl-L-histidine)

This compound’s unique stability and antioxidant properties make it a promising compound for various scientific and industrial applications.

属性

CAS 编号 |

331-38-4 |

|---|---|

分子式 |

C10H16N4O3 |

分子量 |

240.26 g/mol |

IUPAC 名称 |

3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1 |

InChI 键 |

QAWKDPXGVJMDHM-QMMMGPOBSA-N |

SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN |

手性 SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N |

规范 SMILES |

CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N |

| 331-38-4 | |

物理描述 |

Solid |

同义词 |

alenine N(beta)-alanyl-1-methyl-histidine N-beta-Ala-1-methyl-His N-beta-alanyl-1-methyl-histidine N-beta-alanyl-1-methyl-L-histidine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of balenine?

A1: this compound has a molecular formula of C9H14N4O3 and a molecular weight of 226.24 g/mol. []

Q2: Does the structure of this compound influence its properties?

A2: Yes, the structure of this compound, particularly the presence of the imidazole ring, contributes to its buffering capacity. [, ] The position of the methyl group on the imidazole ring differentiates this compound from its isomers, carnosine and anserine. [, ]

Q3: How does the buffering capacity of this compound compare to other related compounds?

A3: While this compound possesses buffering capacity, it is less effective than carnosine and anserine in the physiological pH range and shows a greater temperature dependence. []

Q4: In which organisms is this compound predominantly found?

A4: this compound is found in high concentrations in the muscle tissue of marine mammals, reptiles, and certain bird species. [, , , ] It was first identified in whale meat. []

Q5: How does this compound content vary among different species?

A5: this compound content varies greatly between species. For example, opah (Lampris guttatus) has been shown to contain a remarkably high amount of this compound, even exceeding that found in some species of baleen whales. []

Q6: Can this compound be detected in humans?

A6: Humans primarily store histidine dipeptides as carnosine. While this compound is not synthesized by the human body, it can be detected in plasma after ingestion of this compound-rich foods like opah. []

Q7: Is this compound metabolized differently compared to other histidine dipeptides?

A7: Studies in cockerels suggest that this compound is relatively stable compared to other histidine dipeptides like carnosine. This stability may impact the accuracy of using Nτ-methylhistidine excretion as a measure of muscle protein breakdown. [, ]

Q8: Does this compound have antioxidant properties?

A8: While the antioxidant capacity of this compound itself has not been extensively studied, research suggests that 2-oxo-balenine, a derivative, exhibits a much higher antioxidant capacity compared to this compound and other related dipeptides. []

Q9: Can this compound be used to enhance athletic performance?

A9: A study on recreational cyclists found that acute this compound supplementation did not improve performance in various cycling exercises. This contrasts with the ergogenic effects observed with carnosine and anserine. []

Q10: Does this compound impact muscle regeneration?

A10: A study using a cardiotoxin-induced muscle degeneration model in mice suggests that dietary this compound may promote muscle regeneration by enhancing the phagocytic activity of macrophages. []

Q11: Does this compound interact with specific enzymes?

A11: Research shows that this compound inhibits the catalytic activity of Pin1, a peptidyl prolyl cis/trans-isomerase. This enzyme plays a role in various cellular processes, and its inhibition by this compound could have implications for treating diseases like cancer and Alzheimer's disease. []

Q12: Can this compound influence taste perception?

A12: Studies indicate that this compound contributes to the taste of meat, imparting a slightly sweet and bitter taste. It can enhance the meaty flavor of food products. [] Additionally, this compound shows promise as a taste modifier in potassium chloride-containing foods and beverages, potentially masking the unpleasant bitter and harsh taste of potassium chloride. [, ]

Q13: How is this compound typically quantified?

A13: Several methods are available for this compound quantification, including:

- HPLC with pre-column derivatization: This method utilizes pre-column derivatization with phenyl isothiocyanate, followed by separation and detection using HPLC. []

- Hydrophilic interaction liquid chromatography (HILIC): This method offers a simple and rapid approach for separating and quantifying this compound, along with other histidine dipeptides and related compounds. [, , ]

- Automatic amino acid analyzer: This method involves hydrolyzing this compound into 3-methylhistidine and β-alanine, followed by quantification of 3-methylhistidine using an automatic amino acid analyzer. []

- High-performance liquid chromatography/tandem mass spectrometry (HPLC-ESI-MS/MS): Coupled with stable isotope dilution, this method enables highly sensitive and selective absolute quantification of this compound and its derivatives, even in complex matrices like meat. []

Q14: Can these methods differentiate this compound from other similar compounds?

A14: Yes, these analytical methods can effectively separate and quantify this compound, even in the presence of other structurally similar compounds like carnosine and anserine. [, , , , ]

Q15: What are some areas that require further research regarding this compound?

A15: Further research is needed to fully elucidate:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。